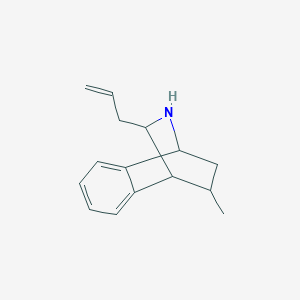
9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene
Overview
Description
9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene (9-AMETN) is a novel organic compound that has recently been the subject of scientific research due to its potential applications in various fields. 9-AMETN is a colorless liquid that has a melting point of -20°C and a boiling point of 110°C. It is soluble in most organic solvents and is relatively stable under normal conditions. 9-AMETN is a member of the naphthalene family, which is a group of aromatic hydrocarbons that are commonly used in the manufacture of various materials and products.
Scientific Research Applications
Due to its unique properties, 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene has been studied for a variety of scientific applications. For example, it has been investigated as a possible anti-inflammatory agent, as well as a potential agent for treating certain types of cancer. Additionally, 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene has been studied for its potential as an antioxidant and as a therapeutic agent for treating cardiovascular diseases. In addition, 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene has also been studied for its potential use as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Mechanism of Action
The exact mechanism of action of 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene is not yet fully understood. However, it is believed to act by binding to specific receptors in the body, which in turn activates various biochemical pathways. For example, it has been shown to bind to the prostaglandin E2 receptor, which is involved in the regulation of inflammation. Additionally, it has also been shown to bind to the cyclooxygenase-2 enzyme, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene have been studied in various animal models. In general, it has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have beneficial effects on cardiovascular health, including reducing the risk of heart attack and stroke. Furthermore, 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene is a relatively stable compound that is easy to synthesize and purify. Additionally, it is relatively non-toxic and has been found to have a wide range of beneficial effects. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain types of experiments. Additionally, the exact mechanism of action of 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene is not yet fully understood, which can make it difficult to study its effects in detail.
Future Directions
Due to its potential applications, 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene is an area of active research. Future research may focus on further elucidating the mechanism of action of 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene and its effects on various physiological processes. Additionally, further research may focus on exploring its potential therapeutic applications, such as its use as an anti-inflammatory agent or as a treatment for certain types of cancer. Furthermore, future research may also focus on its potential use as a reagent in organic synthesis and as a catalyst in polymerization reactions. Finally, further research may focus on the development of new methods for synthesizing 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene and optimizing its properties for various applications.
properties
IUPAC Name |
11-methyl-10-prop-2-enyl-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N/c1-3-6-13-15-10(2)9-14(16-13)11-7-4-5-8-12(11)15/h3-5,7-8,10,13-16H,1,6,9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEZEGUHXBTLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3=CC=CC=C3C1C(N2)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



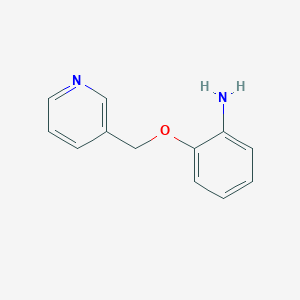

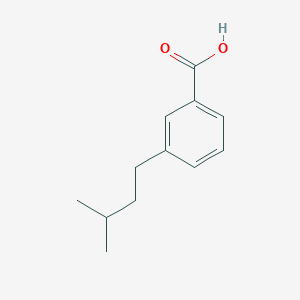



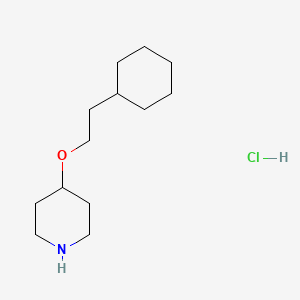
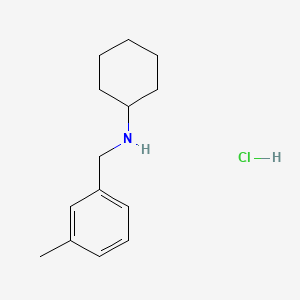
![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-(piperidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3078796.png)
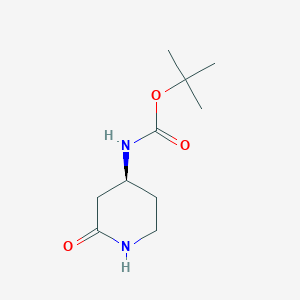
![7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3078816.png)
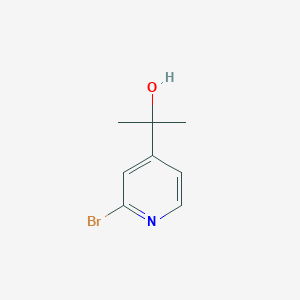
![4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B3078823.png)